molecular formula C12H12ClN2O3P B15159542 Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate CAS No. 141996-40-9

Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate

Cat. No.: B15159542
CAS No.: 141996-40-9
M. Wt: 298.66 g/mol
InChI Key: XSTHCCIBTTYXKQ-UHFFFAOYSA-N
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Description

Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate is an organophosphorus compound with significant applications in various fields It is known for its unique chemical structure, which includes a phosphonate group, a chlorophenyl group, and two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate can be synthesized through several methods. One common method involves the reaction of 2-chlorobenzaldehyde with malononitrile to form 2-(2-chlorophenyl)-2-cyanoacrylonitrile. This intermediate is then reacted with dimethyl phosphite in the presence of a base, such as sodium hydride, to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amine groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group.

    Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate involves its interaction with biological molecules through its phosphonate group. This group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate esters as substrates. The cyano groups also contribute to its reactivity and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl [1-(2-bromophenyl)-2,2-dicyanoethyl]phosphonate
  • Dimethyl [1-(2-fluorophenyl)-2,2-dicyanoethyl]phosphonate
  • Dimethyl [1-(2-methylphenyl)-2,2-dicyanoethyl]phosphonate

Uniqueness

Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various reactions, enhancing the compound’s versatility in synthetic applications.

Properties

CAS No.

141996-40-9

Molecular Formula

C12H12ClN2O3P

Molecular Weight

298.66 g/mol

IUPAC Name

2-[(2-chlorophenyl)-dimethoxyphosphorylmethyl]propanedinitrile

InChI

InChI=1S/C12H12ClN2O3P/c1-17-19(16,18-2)12(9(7-14)8-15)10-5-3-4-6-11(10)13/h3-6,9,12H,1-2H3

InChI Key

XSTHCCIBTTYXKQ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(C1=CC=CC=C1Cl)C(C#N)C#N)OC

Origin of Product

United States

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